3-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a pyrazoloquinoline core substituted with dimethylphenyl, fluorophenyl, and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3,4-dimethylphenylhydrazine and 3-fluorobenzyl bromide can be reacted in the presence of a base to form the desired pyrazoloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized side chains.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of halogenated pyrazoloquinoline derivatives.
Scientific Research Applications
3-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethylphenyl)-5-[(3-chlorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
- 3-(3,4-dimethylphenyl)-5-[(3-bromophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
- 3-(3,4-dimethylphenyl)-5-[(3-iodophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
Uniqueness
The presence of the fluorophenyl group in 3-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline imparts unique electronic properties, making it distinct from its analogs. This fluorine substitution can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c1-16-8-9-19(10-17(16)2)26-22-15-31(14-18-6-5-7-20(28)11-18)23-13-25(33-4)24(32-3)12-21(23)27(22)30-29-26/h5-13,15H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXRJKHCXRYABV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC(=CC=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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